![molecular formula C18H13Cl2N3OS B2783702 2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450340-62-2](/img/structure/B2783702.png)
2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C18H13Cl2N3OS and its molecular weight is 390.28. The purity is usually 95%.
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Biological Activity
2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thienopyrazole class, noted for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H12Cl2N4O5S with a molecular weight of 467.3 g/mol. Its structure includes a thieno[3,4-c]pyrazole core substituted with various functional groups that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C18H12Cl2N4O5S |
Molecular Weight | 467.3 g/mol |
IUPAC Name | 2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide |
InChI Key | GUAYGSHEYPRCTN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, such as phosphodiesterase (PDE) and Aurora kinases, which are crucial in cell cycle regulation.
- Antioxidant Activity : Research indicates that thienopyrazole derivatives can act as antioxidants, protecting cells from oxidative stress and damage.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
-
Anticancer Activity :
- Studies have shown that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values as low as 49.85 µM for certain derivatives against A549 lung cancer cells .
- The mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Case Studies
Several studies have explored the biological effects of thienopyrazole derivatives:
- Study on Antioxidant Activity : A recent study assessed the protective effects of thienopyrazole compounds against oxidative damage in red blood cells of Clarias gariepinus, demonstrating significant reductions in erythrocyte malformations when treated with these compounds .
- Antitumor Activity Screening : Another investigation highlighted the antitumor potential of various thienopyrazole derivatives, noting their effectiveness in inducing apoptosis in cancer cells through targeted inhibition of specific kinases .
Scientific Research Applications
Basic Information
- IUPAC Name : 2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Molecular Formula : C18H14ClN3OS
- Molecular Weight : 373.84 g/mol
Structural Formula
The structural representation of the compound can be visualized as follows:C18H14ClN3OS
Antiviral Activity
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viral strains. In particular:
- Mechanism of Action : The compound interferes with viral replication processes by inhibiting specific viral enzymes.
- Case Study : A related derivative demonstrated an IC50 value of 1.1 µM against delavirdine-resistant HIV variants, showcasing potential for treatment in resistant cases .
Anticancer Properties
The anticancer potential of this compound has been investigated across several cancer cell lines:
- In vitro Studies : Compounds within the same class have been evaluated for their cytotoxic effects against breast cancer and prostate cancer cell lines.
- Case Study : A thieno[3,4-c]pyrazole derivative exhibited selective cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics .
Cell Line | Compound | IC50 (µM) | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | Thieno derivative | 15 | |
PC-3 (Prostate Cancer) | Thieno derivative | 12 |
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties:
Properties
IUPAC Name |
2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-11-4-3-5-12(8-11)23-17(14-9-25-10-16(14)22-23)21-18(24)13-6-1-2-7-15(13)20/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHFZRZCSWNWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.